

# An In-Depth Technical Guide to 4-(3-Iodophenyl)morpholine

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## Compound of Interest

Compound Name: 4-(3-Iodophenyl)morpholine

CAS No.: 291533-82-9

Cat. No.: B1465213

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## Abstract

This technical guide provides a comprehensive overview of **4-(3-Iodophenyl)morpholine**, a halogenated aryl morpholine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its chemical identity, physicochemical properties, and key synthetic methodologies. Emphasis is placed on the practical application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, for its preparation. Furthermore, this document explores the broader context of the morpholine scaffold in drug discovery, highlighting its role as a privileged pharmacophore. Safety protocols and handling considerations for this compound are also discussed, providing a complete resource for laboratory professionals.

## Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its versatile utility in drug design and development.<sup>[1][2]</sup> Its presence in a molecule can impart favorable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The morpholine ring, with its ether and amine functionalities, can engage in various non-covalent interactions with biological targets, often serving as a key component of a

pharmacophore.[3] This has led to the incorporation of the morpholine moiety into a wide array of approved and experimental drugs, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[4][5]

**4-(3-Iodophenyl)morpholine** emerges as a valuable building block within this chemical space. The presence of an iodine atom on the phenyl ring provides a reactive handle for further chemical modifications, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to be an essential resource for researchers working with or considering the use of **4-(3-Iodophenyl)morpholine** in their synthetic and medicinal chemistry endeavors.

## Chemical Identity and Physicochemical Properties

CAS Number: 291533-82-9[6][7]

Molecular Formula: C<sub>10</sub>H<sub>12</sub>INO[6][7]

Molecular Weight: 289.11 g/mol [6]

Structure:

### Figure 1. Chemical Structure of 4-(3-Iodophenyl)morpholine

Physicochemical Properties:

Property	Value	Source
Purity	>95%	[6][7]
Appearance	Not specified in detail, likely a solid	-
Storage	Long-term in a cool, dry place	[6]
Solubility	Soluble in water	[8]

Note: Detailed experimental data on properties such as melting point and boiling point for this specific isomer are not readily available in the cited literature. The solubility in water is inferred

from the general properties of the parent morpholine molecule.

## Synthesis of 4-(3-Iodophenyl)morpholine: A Practical Guide

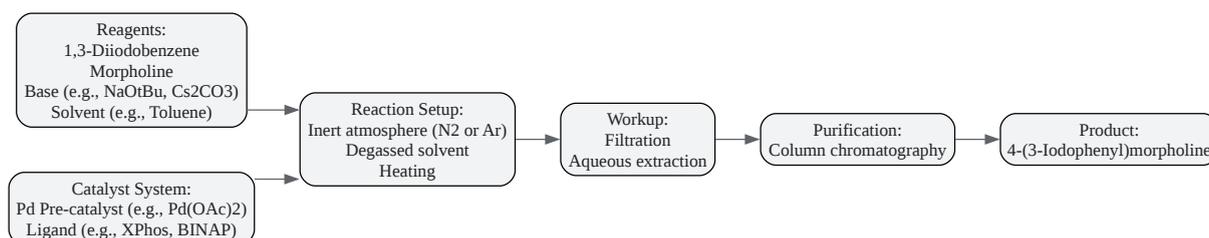
The synthesis of **4-(3-Iodophenyl)morpholine** is primarily achieved through the formation of a carbon-nitrogen bond between a 1,3-dihalogenated benzene derivative and morpholine. The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

### Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely applicable to the synthesis of aryl amines.[9] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Conceptual Workflow for Buchwald-Hartwig Amination:



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Caption: General workflow for the synthesis of **4-(3-Iodophenyl)morpholine** via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Exemplary):

- Materials:
  - 1,3-Diiodobenzene
  - Morpholine
  - Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
  - 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
  - Sodium tert-butoxide ( $\text{NaOt-Bu}$ )
  - Toluene (anhydrous and degassed)
- Procedure:
  - To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (e.g., 1-5 mol%), XPhos (e.g., 2-10 mol%), and sodium tert-butoxide (e.g., 1.5-2.0 equivalents).
  - Add anhydrous, degassed toluene to the flask.
  - Stir the mixture at room temperature for a few minutes to allow for catalyst activation.
  - Add 1,3-diiodobenzene (1.0 equivalent) and morpholine (1.1-1.5 equivalents) to the reaction mixture.
  - Heat the reaction mixture to a specified temperature (typically 80-110 °C) and monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).[\[10\]](#)
  - Upon completion, cool the reaction to room temperature.
  - Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
  - Wash the filtrate with water and brine.

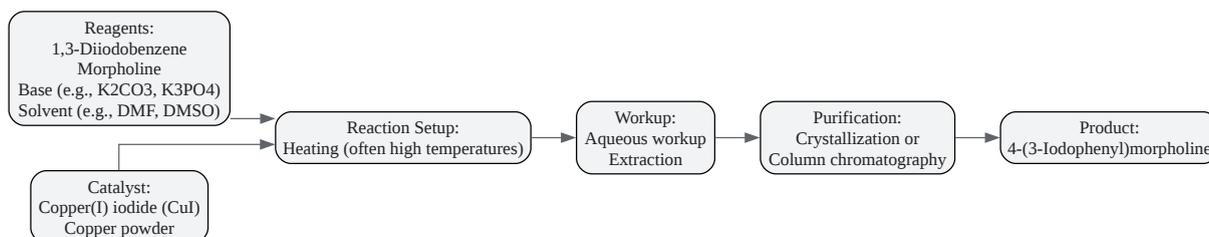
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford pure **4-(3-iodophenyl)morpholine**.
- Causality Behind Experimental Choices:
  - Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.
  - Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for the same reason as maintaining an inert atmosphere.
  - Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are essential for facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product.[\[11\]](#)
  - Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the morpholine, making it a more potent nucleophile for the coupling reaction.

## Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl-heteroatom bonds, utilizing a copper catalyst. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable synthetic tool.[\[12\]](#)

Reaction Scheme:

Conceptual Workflow for Ullmann Condensation:



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Caption: General workflow for the synthesis of **4-(3-Iodophenyl)morpholine** via Ullmann condensation.

Detailed Experimental Protocol (Exemplary):

- Materials:
  - 1,3-Diiodobenzene
  - Morpholine
  - Copper(I) iodide (CuI)
  - Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
  - Dimethylformamide (DMF)
- Procedure:
  - In a round-bottom flask, combine 1,3-diiodobenzene (1.0 equivalent), morpholine (1.5-2.0 equivalents), copper(I) iodide (e.g., 10-20 mol%), and potassium carbonate (2.0 equivalents).
  - Add DMF as the solvent.

- Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).[13]
- Cool the reaction mixture to room temperature.
- Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by column chromatography or recrystallization to obtain **4-(3-Iodophenyl)morpholine**.
- Causality Behind Experimental Choices:
  - Copper Catalyst: Copper facilitates the coupling of the aryl halide with the amine. Copper(I) salts are often more effective than copper powder.[14]
  - Base (K<sub>2</sub>CO<sub>3</sub>): A base is necessary to deprotonate the morpholine and to neutralize the hydrogen iodide formed during the reaction.
  - High Temperature: Traditional Ullmann reactions often require significant thermal energy to proceed at a reasonable rate.

## Spectroscopic Characterization

While a specific, published spectrum for **4-(3-Iodophenyl)morpholine** is not readily available in the searched literature, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons, typically two multiplets in the regions of δ 3.0-3.4 ppm (for the -N-CH<sub>2</sub>- protons) and δ 3.8-4.0 ppm (for the -O-CH<sub>2</sub>- protons).[15] The aromatic protons of the 3-iodophenyl group will appear as a complex multiplet in the aromatic region (δ 7.0-7.8 ppm).
- <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the two distinct methylene carbons of the morpholine ring, with the carbon adjacent to the oxygen appearing further

downfield (around  $\delta$  67 ppm) and the carbon adjacent to the nitrogen at a higher field (around  $\delta$  50 ppm).[16] The aromatic carbons will show signals in the  $\delta$  110-150 ppm range, with the carbon bearing the iodine atom exhibiting a characteristic chemical shift.

- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (289.11 g/mol). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.

## Applications in Research and Development

**4-(3-Iodophenyl)morpholine** is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The iodo-substituent serves as a versatile functional group for further elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of a diverse library of compounds for biological screening.

The morpholine moiety itself is a well-established "privileged structure" in medicinal chemistry, known to confer desirable pharmacokinetic properties and to interact favorably with a range of biological targets.[3] Derivatives of aryl-morpholines have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[17] While specific biological activities for **4-(3-Iodophenyl)morpholine** are not extensively documented in the public domain, its structural motifs suggest potential for exploration in various therapeutic areas.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **4-(3-Iodophenyl)morpholine** is not readily available. Therefore, it should be handled with the care appropriate for a novel research chemical. The safety precautions for the parent compound, morpholine, and related halogenated aromatic compounds should be considered.

- General Precautions:
  - Handle in a well-ventilated fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Hazards of Morpholine (Parent Compound):
  - Flammable liquid and vapor.[8]
  - Corrosive to tissues.[8]
  - Harmful if swallowed or inhaled.
  - Causes severe skin burns and eye damage.

It is imperative to consult the Safety Data Sheet for morpholine and to conduct a thorough risk assessment before handling **4-(3-Iodophenyl)morpholine**.

## Conclusion

**4-(3-Iodophenyl)morpholine** is a strategically important synthetic intermediate that combines the beneficial properties of the morpholine scaffold with the synthetic versatility of an aryl iodide. Its synthesis is readily achievable through established and robust cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. This guide has provided a detailed overview of the key aspects of this compound, from its fundamental properties to its synthesis and potential applications. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the utility of well-designed building blocks like **4-(3-Iodophenyl)morpholine** is expected to increase, making it a valuable tool in the arsenal of synthetic and medicinal chemists.

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